molecular formula C12H10CrO5 B1590168 (Ethyl benzoate)tricarbonylchromium CAS No. 32874-26-3

(Ethyl benzoate)tricarbonylchromium

Cat. No.: B1590168
CAS No.: 32874-26-3
M. Wt: 286.2 g/mol
InChI Key: SWSAJUVURPSGIG-UHFFFAOYSA-N
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Description

(Ethyl benzoate)tricarbonylchromium is a coordination compound of chromium with the chemical formula Cr(CO)3(OCOCH2CH3)(C6H5). It is a yellow crystalline solid used in various fields such as medical research, environmental research, and industrial research. This compound is known for its unique structure, where the chromium atom is coordinated to three carbonyl groups and an ethyl benzoate ligand.

Preparation Methods

(Ethyl benzoate)tricarbonylchromium can be synthesized through several methods. One common synthetic route involves the reaction of chromium hexacarbonyl with ethyl benzoate under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out under an inert atmosphere to prevent oxidation . The reaction mixture is then heated to facilitate the substitution of carbonyl ligands with ethyl benzoate, resulting in the formation of this compound.

Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the desired purity and yield of the compound.

Chemical Reactions Analysis

(Ethyl benzoate)tricarbonylchromium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state chromium complexes.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state chromium species.

    Substitution: The carbonyl ligands in this compound can be substituted with other ligands such as phosphines or amines under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(Ethyl benzoate)tricarbonylchromium has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, including carbonylation and hydroformylation reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: It is used in the production of fine chemicals and as a precursor for other chromium-based compounds.

Mechanism of Action

The mechanism of action of (Ethyl benzoate)tricarbonylchromium involves its ability to coordinate with other molecules through its carbonyl and ethyl benzoate ligands. The chromium center can undergo various redox reactions, facilitating electron transfer processes. This makes it an effective catalyst in many chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

(Ethyl benzoate)tricarbonylchromium can be compared with other similar compounds such as:

    Benzene-chromium(0) tricarbonyl: Similar structure but with a benzene ligand instead of ethyl benzoate.

    Cyclopentadienylmanganese(I) tricarbonyl: Contains manganese instead of chromium and a cyclopentadienyl ligand.

    Bis(benzene)chromium(0): Contains two benzene ligands coordinated to chromium.

The uniqueness of this compound lies in its specific ligand arrangement, which imparts distinct chemical properties and reactivity compared to other chromium tricarbonyl complexes.

Properties

IUPAC Name

carbon monoxide;chromium;ethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2.3CO.Cr/c1-2-11-9(10)8-6-4-3-5-7-8;3*1-2;/h3-7H,2H2,1H3;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSAJUVURPSGIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10CrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70529596
Record name carbon monoxide;chromium;ethyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70529596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32874-26-3
Record name carbon monoxide;chromium;ethyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70529596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Ethyl benzoate)tricarbonylchromium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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